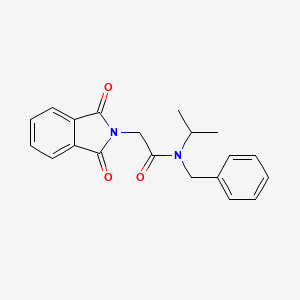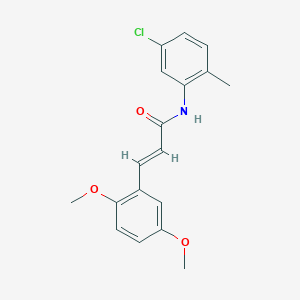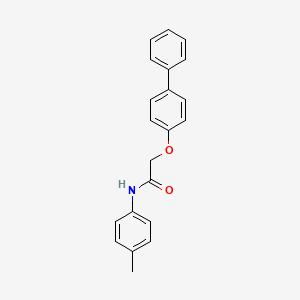
5-(4-chlorophenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a part of the 2(5H)-furanone family, known for their diverse chemical and biological properties. While specific research on 5-(4-chlorophenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone is limited, studies on similar furanones provide insights into their characteristics and applications.
Synthesis Analysis
The synthesis of 2(5H)-furanones typically involves reactions with various organic compounds. For example, the synthesis of 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone, a related compound, was achieved in THF solution and characterized by various spectroscopic techniques (Wang Zhao-yang, 2012).
Molecular Structure Analysis
The molecular structure of 2(5H)-furanones is characterized by the presence of a furanone ring, often substituted with various functional groups. In a similar compound, the molecular structure was determined using X-ray diffraction, revealing an orthorhombic system with specific cell parameters (Wang Zhao-yang, 2012).
Chemical Reactions and Properties
Furanones, including 5-(4-chlorophenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone, can undergo various chemical reactions due to their reactive functional groups. For instance, 5-arylidene-2(5H)-furanones were synthesized and evaluated for cytotoxicity, showing that the introduction of halogen atoms or nitro groups increased their cytotoxicity (Seong-Cheol Bang et al., 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
- Furanone derivatives have been synthesized and evaluated for their bactericidal bioactivity, showing good inhibitory activities against Escherichia coli and Staphylococcus aureus, highlighting their potential as antibacterial agents (Zhang Cai-ling, 2008).
- The cytotoxicity of 5-arylidene-2(5H)-furanone derivatives against various cancer cell lines has been explored, demonstrating the potential of halogen atoms or nitro groups at aromatic rings to increase cytotoxicity, indicating their promise for cancer treatment applications (Seong-Cheol Bang et al., 2004).
Chemical Reactions and Properties
- Diels–Alder reactions involving furan derivatives have been studied for their potential in creating novel compounds through cycloaddition reactions, showcasing the versatility of furanones in synthetic organic chemistry (M. Alves et al., 2001).
- Crown-containing furanone derivatives exhibit tautomeric behavior and have been investigated for their complexing properties with alkali and alkali-earth metal cations, suggesting their use as fluorescent chemosensors (A. D. Dubonosov et al., 2008).
Material Science and Structural Analysis
- The crystal structure of 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone has been determined, providing insight into the structural properties of furanone derivatives, which can inform the design of materials with specific characteristics (Wang Zhao-yang, 2012).
Potential for New Synthesis Pathways
- Research on the synthesis of polyhydroxyindolizidines from 4-octulose derivatives, involving reactions with furanoid isomers, demonstrates the role of furanone derivatives in the synthesis of complex organic molecules with potential biological activity (I. Izquierdo et al., 1999).
Eigenschaften
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(4-methyl-3-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO4/c1-11-2-3-12(9-16(11)20(22)23)8-14-10-17(24-18(14)21)13-4-6-15(19)7-5-13/h2-10H,1H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQROZSLJPRVSIH-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5542257.png)

![4-[3-(2-chlorophenyl)acryloyl]morpholine](/img/structure/B5542263.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide](/img/structure/B5542269.png)


![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)

![7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5542300.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)
![N'-benzylidene-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5542327.png)
![2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine](/img/structure/B5542342.png)